4-methyl-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Description
4-Methyl-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core substituted with a methyl group at position 4, a nitro group at position 5, and a phenylsulfonyl group at position 1. Its molecular formula is C₁₅H₁₂N₃O₄S, with a molar mass of 346.34 g/mol. Key structural features include:
- Position 1: Phenylsulfonyl group (electron-withdrawing, enhances metabolic stability).
- Position 4: Methyl group (moderate steric bulk, may influence binding interactions).
- Position 5: Nitro group (strong electron-withdrawing effect, impacts reactivity and solubility).
Properties
Molecular Formula |
C14H11N3O4S |
|---|---|
Molecular Weight |
317.32 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-4-methyl-5-nitropyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H11N3O4S/c1-10-12-7-8-16(14(12)15-9-13(10)17(18)19)22(20,21)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
FPCIAHSBXLGYHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN(C2=NC=C1[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Grignard-Mediated Methylation at C4
The synthesis begins with 1H-pyrrolo[2,3-b]pyridine (37 ), which undergoes a regioselective Grignard reaction at the C4 position. Treatment with methylmagnesium bromide in anhydrous tetrahydrofuran (THF) at 0°C to room temperature affords 4-methyl-1H-pyrrolo[2,3-b]pyridine (38 ) in 85% yield. The methyl group installation is facilitated by the electron-rich nature of the pyrrolopyridine ring, which directs the Grignard reagent to the C4 position.
Mechanistic Insight :
The reaction proceeds via deprotonation of the acidic C4 hydrogen (pKa ≈ 23–25), generating a resonance-stabilized anion that reacts with the electrophilic methyl group from the Grignard reagent. This step is critical for establishing the substitution pattern required for subsequent functionalization.
N1-Sulfonylation for Regioselective Nitration
To enable selective nitration at C5, the N1 position of 38 is protected with a phenylsulfonyl group. Reaction with phenylsulfonyl chloride in dichloromethane (DCM) in the presence of triethylamine (Et3N) yields 4-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (39 ) in 92% yield. The sulfonyl group serves dual roles: (1) it deactivates the ring toward electrophilic substitution at N1-adjacent positions, and (2) it sterically blocks alternative nitration sites.
Key Observation :
Omitting the sulfonylation step results in competitive nitration at C3, leading to a 1:1.2 mixture of C5 and C3 nitrated products. This underscores the necessity of the phenylsulfonyl group for regiochemical control.
Nitration at C5 Position
Nitration of 39 is achieved using tetramethylammonium nitrate in a mixture of sulfuric acid and acetic acid at 0°C, yielding this compound (40 ) in 78% yield. The nitronium ion (NO2⁺) generated in situ selectively attacks the C5 position due to the electron-donating methyl group at C4 and the electron-withdrawing sulfonyl group at N1.
Optimization Data :
- Temperature : Nitration at 0°C minimizes decomposition.
- Reagent Stoichiometry : A 1.2:1 ratio of tetramethylammonium nitrate to 39 ensures complete conversion.
- Workup : Precipitation from methanol yields high-purity 40 (>99% by HPLC).
Optimization of Reaction Conditions
Solvent and Base Selection for Sulfonylation
Comparative studies reveal that DCM outperforms THF or acetonitrile in sulfonylation reactions due to its non-coordinating nature, which prevents side reactions. Triethylamine is preferred over diisopropylethylamine (DIPEA) for its superior solubility and faster reaction kinetics (Table 1).
Table 1. Solvent and Base Optimization for N1-Sulfonylation
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | Et3N | 92 | 99 |
| THF | Et3N | 78 | 95 |
| Acetonitrile | DIPEA | 65 | 90 |
Nitration Agent Screening
Alternative nitration agents, such as fuming HNO3 or acetyl nitrate, were evaluated but resulted in lower yields (50–60%) due to over-nitration or ring degradation. Tetramethylammonium nitrate provided optimal selectivity and reproducibility.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar geometry of the pyrrolopyridine core. The phenylsulfonyl group forms a dihedral angle of 71.2° with the heterocycle, while the nitro group at C5 adopts a coplanar orientation (Fig. 1). Intramolecular hydrogen bonds (N–H⋯O, 1.95 Å) further stabilize the structure.
Comparative Analysis of Synthetic Methodologies
Alternative Routes to C4 Methylation
Attempts to introduce the methyl group via Friedel-Crafts alkylation or Pd-catalyzed cross-coupling were unsuccessful due to poor regioselectivity (<20% yield). The Grignard approach remains the most efficient method.
Applications and Derivatives
Chemical Reactions Analysis
Types of Reactions
4-methyl-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to remove the nitro group or to modify the sulfonyl group.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane, ethanol, and acetonitrile are often used depending on the reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-methyl-5-amino-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine.
Scientific Research Applications
4-methyl-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-methyl-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with biological molecules. These interactions can modulate the activity of specific pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
- In contrast, compounds like 6c (CF₃Ph at position 5) and 6d (OMePh at position 5) exhibit varying electronic effects, with CF₃ being strongly EWG and OMe being electron-donating (EDG) . The phenylsulfonyl group at position 1 in the target compound and 4-chloro-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine increases metabolic stability compared to non-sulfonylated analogs .
Steric Effects :
- The methyl group at position 4 in the target compound introduces moderate steric hindrance, which may reduce off-target interactions compared to bulkier substituents like 3-iodo in 3-iodo-5-methoxy-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridine .
Q & A
Q. What are the key synthetic strategies for preparing 4-methyl-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine?
The synthesis involves multi-step routes focusing on functional group compatibility and regioselectivity:
- Core Formation : Construct the pyrrolo[2,3-b]pyridine scaffold via cyclization of substituted pyridine derivatives, often using halogenated intermediates (e.g., bromo or chloro precursors) .
- Sulfonylation : Introduce the phenylsulfonyl group at the N1 position using sulfonyl chlorides under basic conditions (e.g., NaH in THF) .
- Nitration : Install the nitro group at C5 via electrophilic aromatic substitution, requiring careful control of reaction temperature and acid concentration to avoid side reactions .
- Purification : Use silica gel chromatography (DCM/EtOAc gradients) and validate purity via (e.g., aromatic proton integration) and mass spectrometry .
Q. How can researchers confirm the structural integrity of this compound?
- Spectroscopic Techniques :
- X-ray Crystallography : Resolve ambiguities in substitution patterns (e.g., nitro vs. methyl group orientation) .
Advanced Research Questions
Q. What structure-activity relationships (SAR) are critical for optimizing biological activity in analogs of this compound?
Key SAR insights include:
- Nitro Group (C5) : Essential for hydrogen bonding with kinase hinge regions (e.g., FGFR1, JAK3). Removal reduces inhibitory activity by >50% in kinase assays .
- Methyl Group (C4) : Enhances hydrophobic interactions in binding pockets. Replacement with bulkier groups (e.g., Br, Cl) improves potency but may reduce selectivity .
- Phenylsulfonyl Group (N1) : Critical for solubility and metabolic stability. Substitution with smaller moieties (e.g., methyl) diminishes cellular permeability .
- Comparative Analysis : Derivatives like 4-chloro-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (Similarity Index: 0.95) show near-identical activity, suggesting halogen tolerance at C4 .
Q. How can researchers resolve contradictions in biological data across structurally similar analogs?
- Systematic SAR Studies : Test substitutions at C4 (methyl vs. halogen) and C5 (nitro vs. methoxy) to isolate functional group contributions .
- Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler™) to identify off-target effects. For example, methyl at C4 may reduce DYRK1A inhibition compared to halogenated analogs .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses. In FGFR1, the nitro group forms hydrogen bonds with D641, while methyl at C4 aligns with a hydrophobic subpocket .
Q. What methodologies are recommended for evaluating this compound’s potential as a kinase inhibitor?
- In Vitro Assays :
- Kinase Inhibition : Measure IC values using ADP-Glo™ assays (e.g., for JAK3, FGFR1) .
- Cellular Efficacy : Test antiproliferative activity in cancer cell lines (e.g., Ba/F3-FGFR1-driven cells) with EC determination via MTT assays .
- ADME Profiling : Assess metabolic stability (human liver microsomes) and solubility (PBS buffer, pH 7.4) to prioritize analogs .
Data Contradiction Analysis
Q. Why do some studies report divergent biological activities for analogs with minor structural changes?
- Substituent Electronic Effects : Nitro groups (strong electron-withdrawing) may alter π-π stacking in kinase binding vs. methoxy (electron-donating) groups .
- Solubility vs. Permeability : Halogenated analogs (e.g., 4-bromo derivatives) show improved potency but lower aqueous solubility, skewing cellular assay results .
- Species-Specific Variations : Differences in kinase ATP-binding pockets (e.g., murine vs. human FGFR1) can lead to conflicting in vitro/in vivo data .
Methodological Recommendations
- Synthetic Optimization : Use Pd(PPh)-catalyzed Suzuki-Miyaura couplings for late-stage diversification of the pyrrolo[2,3-b]pyridine core .
- Data Validation : Cross-reference NMR assignments with computed chemical shifts (e.g., using ACD/Labs or MestReNova) to avoid misassignments .
- Collaborative Studies : Share synthetic intermediates with crystallography labs to resolve ambiguous substitution patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
